Asymmetric Reduction of Prochiral Ketones Using (+)-DIP-Chloride: A Technical Guide
Asymmetric Reduction of Prochiral Ketones Using (+)-DIP-Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-B-Chlorodiisopinocampheylborane, commonly referred to as (+)-DIP-Chloride, is a highly effective and versatile chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones. Derived from (–)-α-pinene, this reagent is of significant value in organic synthesis for the creation of specific stereocenters in chiral alcohols, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products. This guide provides an in-depth overview of the mechanism of action of (+)-DIP-Chloride, quantitative data on its performance, and detailed experimental protocols.
Mechanism of Action
The enantioselectivity of the reduction of prochiral ketones by (+)-DIP-Chloride is governed by a well-defined, sterically controlled transition state. The accepted model for this reaction involves a six-membered boat-like transition state.
The key steps in the mechanism are:
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Coordination: The Lewis acidic boron atom of (+)-DIP-Chloride coordinates with the carbonyl oxygen of the ketone.
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Hydride Transfer: A hydride ion is transferred from the isopinocampheyl group of the reagent to the carbonyl carbon of the ketone. This occurs via a process known as transfer hydrogenation, as the hydride originates from a carbon atom adjacent to the boron, rather than directly from the boron itself.[1]
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Stereochemical Control: The bulky isopinocampheyl groups on the boron atom create a sterically hindered environment. This steric hindrance effectively blocks one face of the prochiral ketone, compelling the hydride transfer to occur on the less hindered face. This directional hydride transfer dictates the stereochemistry of the resulting secondary alcohol.
For (+)-DIP-Chloride, which is derived from (–)-α-pinene, the reduction of a prochiral ketone with substituents RL (large) and RS (small) will preferentially lead to the formation of the (R)-alcohol. This is because the transition state that minimizes steric interactions between the bulky isopinocampheyl groups and the larger substituent (RL) of the ketone is favored.
Caption: Mechanism of (+)-DIPCl asymmetric reduction.
Quantitative Data
The enantioselectivity of the asymmetric reduction using DIP-Chloride is typically high, with the enantiomeric excess (ee) often exceeding 90%. The following tables summarize the performance of (-)-DIP-Chloride in the asymmetric reduction of various prochiral ketones. As (+)-DIP-Chloride is the enantiomer of (-)-DIP-Chloride, it will produce the opposite enantiomer of the alcohol with a similar enantiomeric excess.
Table 1: Asymmetric Reduction of Aralkyl Ketones with (-)-DIP-Chloride
| Ketone | Product Configuration | Enantiomeric Excess (% ee) |
| Acetophenone | S | 98 |
| Propiophenone | S | 95 |
| 2-Acetylnaphthalene | S | 92 |
| 1-Acetonaphthone | S | 81 |
Data inferred from reductions with (-)-DIP-Chloride, which produces the (S)-enantiomer. (+)-DIP-Chloride will produce the corresponding (R)-enantiomer with similar % ee.[1]
Table 2: Asymmetric Reduction of Fluoroalkyl Ketones with (-)-DIP-Chloride
| Ketone | Product Configuration | Enantiomeric Excess (% ee) |
| 1,1,1-Trifluoro-2-octanone | S | 91 |
| 1,1-Difluoro-2-octanone | S | 32 |
| 1-Fluoro-2-octanone | R | 40 |
| 2,2,2-Trifluoroacetophenone | S | 90 |
Data from reductions with (-)-DIP-Chloride.[2]
Experimental Protocols
Synthesis of (+)-DIP-Chloride from (–)-α-Pinene
(+)-DIP-Chloride is prepared by the hydroboration of (–)-α-pinene followed by treatment with hydrogen chloride. The reagent is commercially available, but can also be synthesized in the laboratory.
Protocol:
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A solution of (–)-α-pinene in an anhydrous solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).
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A borane (B79455) source, such as borane dimethyl sulfide (B99878) complex (BMS), is added dropwise to the solution at 0 °C.
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The reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane (B13816774).
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Dry hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in diethyl ether is added, to convert the diisopinocampheylborane to (+)-DIP-Chloride.
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The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from pentane (B18724) to yield pure (+)-DIP-Chloride.
General Protocol for Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone, such as acetophenone, using (+)-DIP-Chloride.
Materials:
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(+)-DIP-Chloride
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Prochiral ketone (e.g., acetophenone)
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Anhydrous solvent (e.g., THF or diethyl ether)
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Pentane
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Standard glassware for anhydrous reactions
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (+)-DIP-Chloride (1.1 equivalents) in anhydrous THF.
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Cool the solution to -25 °C in a cryocool or a dry ice/acetone bath.
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Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF to the stirred solution of (+)-DIP-Chloride.
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Stir the reaction mixture at -25 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, quench the reaction by the slow addition of diethanolamine. This will precipitate the boron byproducts as a crystalline complex.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add pentane to the mixture to ensure complete precipitation of the diethanolamine complex.
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Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the precipitated boron complex.
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Wash the filter cake with pentane.
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Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.
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The crude product can be further purified by column chromatography or distillation.
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Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Caption: General experimental workflow for asymmetric reduction.
